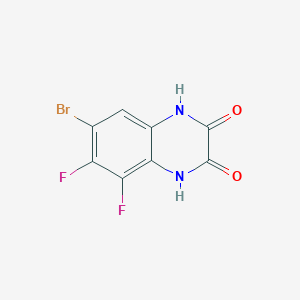
7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione
Vue d'ensemble
Description
7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione, abbreviated as 7-Br-5,6-dFQX-2,3, is a synthetic molecule that has recently been gaining traction in the scientific community due to its unique properties. It is a fluorinated quinoxaline derivative, which is a heterocyclic compound containing both nitrogen and oxygen atoms. 7-Br-5,6-dFQX-2,3 has been shown to be a versatile molecule with potential applications in various areas of research, such as materials science, biochemistry, and drug design.
Applications De Recherche Scientifique
Synthesis and Characterization
- (Ametamey et al., 2000) discuss the synthesis and radiolabelling of a derivative of 7-bromoquinoxaline-2,3-dione, highlighting its application in antagonizing the glycine binding site of NMDA receptors. This research provides insights into its potential in neuropharmacology.
Chemical Structure Studies
- (Janati et al., 2017) and (Zouitini et al., 2017) explore the crystal structure of closely related compounds to 7-bromoquinoxaline-2,3-dione. These studies are essential for understanding the molecular configuration and potential reactivity of these compounds.
Chemical Transformation and Synthesis
- (Choi et al., 2004) and (Choi et al., 2002) present the preparation of alkylaminoquinoline-diones from bromoquinoline-diones. These processes indicate the versatility of 7-bromoquinoxaline-2,3-dione in synthesizing various bioactive molecules.
Bioorganic Chemistry
- (Azev et al., 2017) investigate the reaction of difluoroquinoxaline with various reagents, demonstrating the compound's reactivity and potential for creating diverse bioactive derivatives.
Potential Medicinal Applications
- (Pawar & Bhise, 2008) explore the synthesis of quinoxaline-diones and their antibacterial activity, suggesting potential medicinal applications of 7-bromoquinoxaline-2,3-dione derivatives.
Miscellaneous Applications
- (Visagaperumal et al., 2016) focus on the synthesis of quinoxaline derivatives and their analgesic properties, highlighting another avenue of research and application for 7-bromoquinoxaline-2,3-dione.
Propriétés
IUPAC Name |
7-bromo-5,6-difluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXDGPZCKSUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



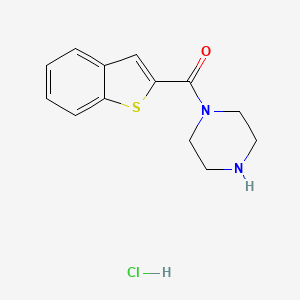
![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)
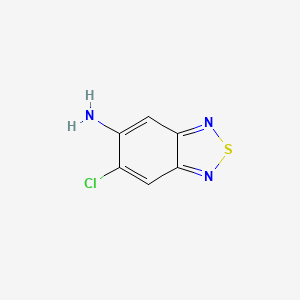
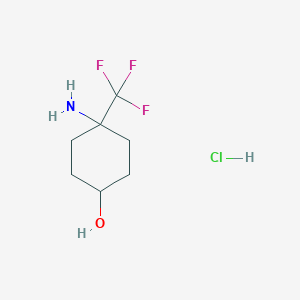
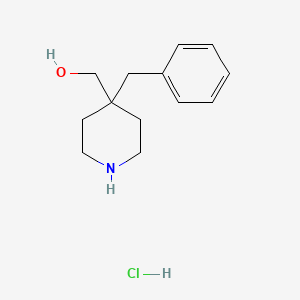
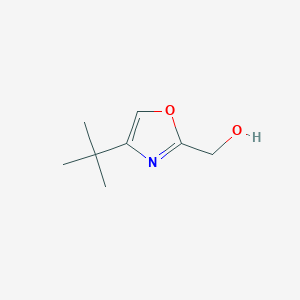
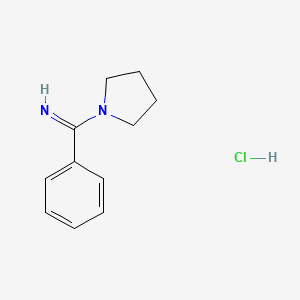
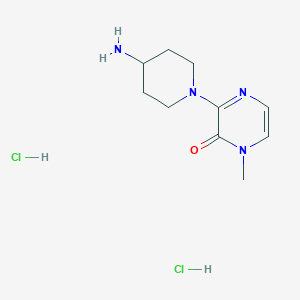
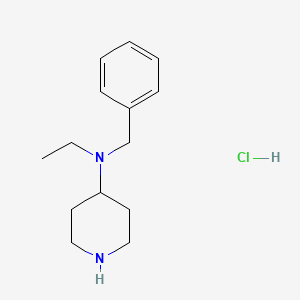
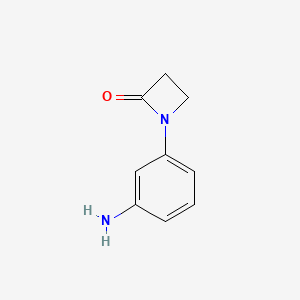
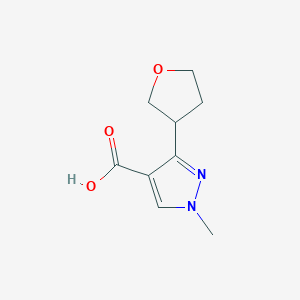
amine hydrochloride](/img/structure/B1383410.png)
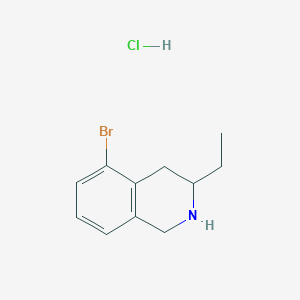
amine hydrochloride](/img/structure/B1383415.png)